N,N-Dimethylbutylamine

Übersicht

Beschreibung

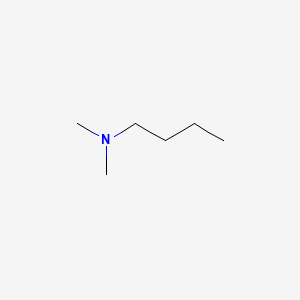

N,N-Dimethylbutylamine is a tertiary amine with the molecular formula C6H15N. It is also known by other names such as butylamine, N,N-dimethyl-, and N,N-dimethyl-1-butanamine . This compound is characterized by a butyl group attached to a dimethylamino group, making it a versatile chemical used in various applications.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethylbutylamine is utilized in various scientific research fields:

Biochemische Analyse

Biochemical Properties

N,N-Dimethylbutylamine plays a significant role in biochemical reactions, particularly as a ligand and a modulator of enzyme activity. It interacts with various enzymes, including monoamine oxidases (MAOs) and cytochrome P450 enzymes. These interactions often involve the inhibition or modulation of enzyme activity, which can affect the metabolism of other compounds. For instance, this compound can inhibit MAOs, leading to increased levels of monoamines such as serotonin and dopamine .

Cellular Effects

This compound influences several cellular processes. It has been shown to affect cell signaling pathways, particularly those involving neurotransmitters. By inhibiting the breakdown of monoamines, this compound can enhance neurotransmitter signaling, which may impact mood, cognition, and other neurological functions. Additionally, it can alter gene expression patterns related to neurotransmitter synthesis and degradation, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with enzymes and receptors. It binds to the active sites of MAOs, preventing the oxidation of monoamines. This inhibition is competitive, meaning that this compound competes with natural substrates for binding to the enzyme. Furthermore, it can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various xenobiotics and endogenous compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to gradual degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and efficacy may decrease in in vivo settings due to metabolic processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance neurotransmitter signaling without significant adverse effects. At higher doses, it may cause toxicity, including neurotoxic effects and disruptions in normal metabolic processes. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, necessitating careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amine metabolism. It is metabolized by cytochrome P450 enzymes, which oxidize the compound to produce various metabolites. These metabolites can further interact with other metabolic pathways, influencing overall metabolic flux and the levels of specific metabolites. The compound’s interaction with MAOs also affects the metabolism of monoamines, leading to altered levels of neurotransmitters .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it exerts its biochemical effects .

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In mitochondria, it interacts with MAOs, affecting mitochondrial function and energy metabolism. The compound’s localization within these organelles is crucial for its role in modulating enzyme activity and cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Dimethylbutylamine can be synthesized through several methods. One common method involves the alkylation of dimethylamine with butyl halides under basic conditions. The reaction typically proceeds as follows:

(CH3)2NH + C4H9X → (CH3)2NC4H9 + HX

where X is a halogen such as chlorine or bromine .

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, often using catalysts to enhance the reaction rate .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethylbutylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: It can be reduced to form butylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: this compound oxide.

Reduction: Butylamine.

Substitution: Various substituted amines depending on the nucleophile used.

Wirkmechanismus

N,N-Dimethylbutylamine exerts its effects by interacting with specific molecular structures to initiate or accelerate chemical processes. It acts as a catalyst in certain reactions, facilitating the conversion of one compound to another. Additionally, it serves as a building block for the synthesis of more complex compounds, contributing to the creation of new materials or substances .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethylpropylamine: Similar structure but with a propyl group instead of a butyl group.

N,N-Dimethylhexylamine: Similar structure but with a hexyl group instead of a butyl group.

Uniqueness

N,N-Dimethylbutylamine is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other tertiary amines. Its balance of hydrophobic and hydrophilic characteristics makes it particularly useful in various chemical and industrial applications .

Biologische Aktivität

N,N-Dimethylbutylamine (DMBA) is an organic compound classified as a tertiary amine, which has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of DMBA, including its synthesis, interactions, and effects on biological systems.

Chemical Structure and Properties

DMBA has the chemical formula C₇H₁₈N and is characterized by the presence of two methyl groups attached to a butylamine backbone. Its basicity allows it to interact with various substrates, influencing its biological activity.

1. Antimicrobial Properties

Recent studies have indicated that DMBA exhibits antimicrobial properties. It has been shown to possess activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for DMBA against common pathogens are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Candida albicans | 30 µg/mL |

These findings suggest that DMBA could be a candidate for developing new antimicrobial agents or preservatives in various formulations.

2. Cytotoxicity and Antitumor Activity

Research exploring the cytotoxic effects of DMBA on cancer cell lines demonstrates its potential as an anticancer agent. In vitro studies have shown that DMBA can inhibit the growth of several cancer cell types, including breast and prostate cancer cells. The IC50 values obtained from these studies are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC3 (Prostate Cancer) | 20 |

The mechanism of action appears to involve apoptosis induction and disruption of cellular membrane integrity.

3. Neuroprotective Effects

Emerging research suggests that DMBA may exhibit neuroprotective properties. In animal models, DMBA administration has been associated with reduced oxidative stress and inflammation in neuronal tissues. This could have implications for treating neurodegenerative diseases.

Case Studies

Several case studies highlight the applications of DMBA in different contexts:

- Case Study 1 : A study conducted on the effects of DMBA on Escherichia coli showed a significant reduction in bacterial growth when treated with varying concentrations of DMBA over a 24-hour period.

- Case Study 2 : In a clinical trial involving patients with advanced prostate cancer, DMBA was administered as part of a combination therapy regimen. Results indicated improved patient outcomes, with reduced tumor size observed in imaging studies.

Synthesis and Applications

DMBA is synthesized through various methods, primarily involving the reaction of n-butylamine with dimethylamine under controlled conditions. The synthesis process is critical for ensuring high yield and purity of the compound, as illustrated in Table 3.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with dimethylamine | >90 | 250°C, 0.9 MPa |

| Catalytic process | 81.7 | 160°C, using Co/Ni catalysts |

Eigenschaften

IUPAC Name |

N,N-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-5-6-7(2)3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEQZVQFEPKLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Record name | N,N-DIMETHYL-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047472 | |

| Record name | N,N-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethyl-n-butylamine appears as a clear liquid with an ammonia-like odor. Ingestion may irritate or burn the mouth, throat, esophagus and stomach. May cause nausea, vomiting and diarrhea. Inhalation of vapors may irritate the respiratory system and cause pulmonary edema. Contact with the skin may cause burns. Eye contact may cause corrosion to the eyes and contact with the vapor may temporarily blur vision. Vapors heavier than air and may travel considerable distance to a source of ignition and flash back., Clear liquid with an ammoniacal odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,N-DIMETHYL-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethylbutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

45.5 [mmHg] | |

| Record name | N,N-Dimethylbutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

927-62-8 | |

| Record name | N,N-DIMETHYL-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-(N,N-Dimethylamino)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0BL4Z8J3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of N,N-Dimethylbutylamine and what are some of its key physicochemical properties?

A1: this compound is a tertiary amine with the molecular formula C6H15N and a molecular weight of 101.19 g/mol. While specific spectroscopic data is not extensively covered in the provided research, its structure consists of a butyl chain with two methyl groups attached to the nitrogen atom.

Q2: How is this compound used in the context of oligonucleotide analysis?

A2: this compound plays a crucial role as an ion-pairing reagent in reversed-phase liquid chromatography coupled with mass spectrometry (LC/MS) for analyzing oligonucleotides. [, ] This technique is essential for quality control of synthetic oligonucleotides. [] Researchers are continually seeking optimal ion-pairing reagents for enhanced separation and detection sensitivity. [, ] Studies have shown that this compound, in conjunction with other mobile phase components like hexafluoroisopropanol, effectively improves chromatographic resolution and mass detection for various oligonucleotide lengths. [, ] The choice of this compound concentration and counter anion significantly impacts the separation efficiency for different oligonucleotide types, including sequence isomers and positional isomers. []

Q3: Can you explain the application of this compound in the synthesis of nanoparticles and its role in their degradation?

A3: this compound is employed in the quaternization of bromomethyl groups within the core of star-shaped nanoparticles synthesized from a multifunctional diblock copolymer. [] This quaternization introduces ammonium groups into the nanoparticle core, influencing their degradation properties. These nanoparticles exhibit dual degradation capabilities. [] Firstly, they are biodegradable due to the hydrolysis of the poly(ester-carbonate) core. [] Secondly, the presence of redox-sensitive disulfide crosslinkers, introduced during the nanoparticle synthesis using propargyl 3,3′-dithiopropionate, allows for the dissociation of nanoparticles into free block copolymers in the presence of 1,4-dithiothreitol (DTT). [] This dual degradation mechanism makes these nanoparticles potentially suitable for controlled drug and gene delivery applications. []

Q4: How does this compound function as a catalyst in organic synthesis?

A4: this compound has demonstrated catalytic activity in the tosylation and mesylation of primary alcohols. [] Specifically, it acts as an effective amine catalyst alongside potassium hydroxide (KOH) in a water-solvent method, promoting the reaction between primary alcohols with p-toluenesulfonyl chloride and methanesulfonyl chloride, respectively. [] This method offers a green chemical process due to the use of water as the solvent and the catalytic nature of this compound. []

Q5: Are there any studies exploring the interactions between this compound and silicon surfaces?

A5: Yes, research utilizing X-ray photoelectron spectroscopy, Fourier transform infrared spectroscopy, and scanning tunneling microscopy has investigated the interactions between this compound and silicon (001) surfaces. [] The studies concluded that this compound, being a tertiary alkylamine, forms stable dative-bonded adducts on the silicon surface. [] This interaction is characterized by a high N(1s) binding energy of 402.2 eV, indicating electron transfer from the nitrogen atom of this compound to the silicon surface. []

Q6: How is this compound used to study weak hydrogen bonding interactions?

A7: this compound plays a crucial role in investigating intramolecular C-H---N hydrogen bonding through nuclear magnetic resonance (NMR) spectroscopy, specifically focusing on cross-correlated relaxation studies. [] These studies utilize this compound as a model compound to understand the influence of weak hydrogen bonding on chemical shift anisotropy (CSA) tensors. [] By analyzing the CSA orientation parameters, researchers gained insights into the strength and orientation of the C-H---N hydrogen bond in this compound. [] The research provided evidence for the existence of weak hydrogen bonds and their impact on molecular properties. []

Q7: What are the implications of this compound's conformational characteristics on its applications?

A8: While specific details regarding the conformational characteristics of this compound are not extensively discussed in the provided research excerpts, understanding the conformational behavior of molecules like this compound is crucial for comprehending their interactions in various applications. [] For instance, in its role as an ion-pairing reagent in oligonucleotide analysis, the conformational flexibility of this compound may influence its binding affinity to different oligonucleotide structures, impacting separation efficiency. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.